molecular formula C19H19NO3 B4600445 ethyl 2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}benzoate

ethyl 2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}benzoate

Cat. No.: B4600445
M. Wt: 309.4 g/mol
InChI Key: FMDFJWWTXOACBE-YPKPFQOOSA-N
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Description

Ethyl 2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}benzoate is an ester compound characterized by its unique structure, which includes a benzoate group, an ethyl ester, and a phenylprop-2-enoyl moiety. Esters like this compound are known for their diverse applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Ethyl 2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions

    Biology: Studied for its potential biological activities and interactions with biomolecules

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}benzoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include:

    Reagents: Carboxylic acid, ethanol, acid catalyst (e.g., sulfuric acid)

    Conditions: Refluxing the mixture to facilitate the esterification process

Industrial Production Methods

In industrial settings, the production of this ester may involve continuous flow reactors to optimize yield and efficiency. The process may include:

    Reagents: Similar to laboratory synthesis but on a larger scale

    Conditions: Controlled temperature and pressure to ensure consistent product quality

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}benzoate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the ester into its corresponding carboxylic acid and alcohol

    Reduction: Converting the ester into an alcohol using reducing agents like lithium aluminum hydride

    Substitution: Replacing functional groups within the molecule under specific conditions

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water

    Reduction: Lithium aluminum hydride in anhydrous conditions

    Substitution: Various nucleophiles under appropriate conditions

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol

    Reduction: Alcohol

    Substitution: Depends on the nucleophile used

Mechanism of Action

The mechanism of action of ethyl 2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. The phenylprop-2-enoyl moiety may also play a role in its biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with similar structural features

    Methyl 2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}benzoate: A methyl ester variant

    Isopropyl benzoate: Another ester with a different alkyl group

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

ethyl 2-[[(Z)-2-methyl-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-23-19(22)16-11-7-8-12-17(16)20-18(21)14(2)13-15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,20,21)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDFJWWTXOACBE-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C\C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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